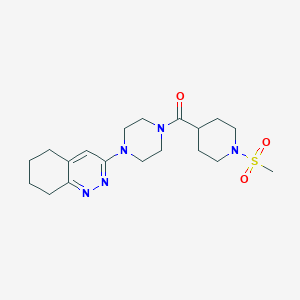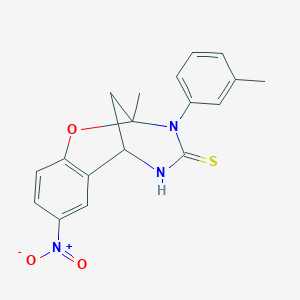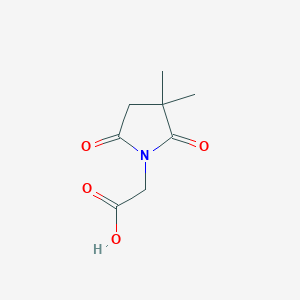
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by its unique structure, which includes a methoxy group and three methyl groups attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of a corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Methoxy-2,3,3-trimethylbutan-1-ol: The racemic mixture containing both enantiomers.
4-Methoxy-2,3,3-trimethylbutan-2-ol: A structural isomer with the methoxy group and hydroxyl group on different carbon atoms.
Uniqueness
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol is unique due to its specific stereochemistry, which can impart distinct physical, chemical, and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific reactivity.
Eigenschaften
IUPAC Name |
(2S)-4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)
![2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2429288.png)
![N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2429289.png)

![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2429295.png)



![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)

